molecular formula C14H11NOS B6376210 2-Cyano-5-(4-methylthiophenyl)phenol CAS No. 1261983-38-3

2-Cyano-5-(4-methylthiophenyl)phenol

Cat. No.: B6376210
CAS No.: 1261983-38-3
M. Wt: 241.31 g/mol
InChI Key: ODXOCHMPELQCTC-UHFFFAOYSA-N
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Description

2-Cyano-5-(4-methylthiophenyl)phenol is an organic compound characterized by the presence of a cyano group, a phenol group, and a methylthiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-(4-methylthiophenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(4-methylthiophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated, nitrated, and sulfonated phenol derivatives.

Scientific Research Applications

2-Cyano-5-(4-methylthiophenyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 2-Cyano-5-(4-methylthiophenyl)phenol involves its interaction with specific molecular targets and pathways. For example, its phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the cyano group can act as an electrophilic center in chemical reactions. The methylthiophenyl group may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-4-(4-methylthiophenyl)phenol
  • 2-Cyano-5-(4-ethylthiophenyl)phenol
  • 2-Cyano-5-(4-methylphenyl)phenol

Uniqueness

2-Cyano-5-(4-methylthiophenyl)phenol is unique due to the specific positioning of the cyano, phenol, and methylthiophenyl groups on the aromatic ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-hydroxy-4-(4-methylsulfanylphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-15)14(16)8-11/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXOCHMPELQCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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